N-(prop-2-yn-1-yl)nicotinamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-ynylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h1,3-4,6-7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVXVTKMQOMWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Context Within Nicotinamide Derivative Chemistry
N-(prop-2-yn-1-yl)nicotinamide belongs to the broad class of nicotinamide (B372718) derivatives. Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a fundamental component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). The core nicotinamide structure can be chemically modified to create a diverse library of derivatives with a wide range of biological activities. ontosight.ai
The scientific exploration of nicotinamide derivatives has yielded compounds with applications in various fields. For instance, certain derivatives have been investigated for their herbicidal and fungicidal properties. researchgate.net A significant area of research focuses on the development of nicotinamide analogues as enzyme inhibitors. acs.orgnih.gov The structural modifications to the nicotinamide backbone can alter the compound's interaction with biological molecules, leading to specific inhibitory effects. ontosight.ai this compound, with its appended propargyl group, represents a strategic modification that extends the utility of the nicotinamide scaffold into the realm of chemical biology probes.
Significance of the Propargyl Moiety in Bioorthogonal Chemistry and Probe Development
The defining feature of N-(prop-2-yn-1-yl)nicotinamide in a chemical biology context is its propargyl group, which contains a terminal alkyne. This functional group is a key player in bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The alkyne moiety allows the compound to participate in highly specific and efficient "click chemistry" reactions. nih.govresearchgate.net
The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). nih.gov Another important reaction is the strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is thus highly suitable for live-cell imaging. wikipedia.orgacs.org
The presence of the propargyl group transforms this compound into a versatile chemical probe. vulcanchem.com Researchers can introduce this molecule into a biological system where it may interact with specific target proteins. The terminal alkyne then serves as a "handle" for subsequent chemical modification. By introducing a complementary azide-containing reporter molecule (such as a fluorophore or a biotin (B1667282) tag), scientists can visualize, isolate, and identify the cellular binding partners of the nicotinamide (B372718) derivative. This two-step approach enables the study of biomolecules in their natural environment. nih.gov
Overview of Key Academic Research Trajectories for N Prop 2 Yn 1 Yl Nicotinamide Analogues
Development of Tailored Amidation and Coupling Reactions
The construction of the core this compound structure and its analogues relies on robust amidation and coupling strategies. These methods are designed for efficiency, high yield, and the ability to introduce diverse functional groups.
The most direct route to this compound involves the formation of an amide bond between a nicotinic acid precursor and propargylamine (B41283). A common and effective method begins with converting nicotinic acid to a more reactive species, such as an acyl chloride. This is typically achieved by treating nicotinic acid with a chlorinating agent like oxalyl chloride or thionyl chloride in a suitable solvent. mdpi.com The resulting nicotinoyl chloride is then reacted with propargylamine, often in the presence of a base like triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.com
Alternative one-pot procedures utilize coupling reagents to facilitate the amidation directly from the carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) can be used to activate the nicotinic acid, allowing for its efficient condensation with propargylamine. nih.gov Enzymatic approaches have also been developed as a green alternative. For instance, lipases like Novozym® 435 can catalyze the amidation of methyl nicotinate (B505614) with various amines, including propargylamine, in environmentally friendly solvents like tert-amyl alcohol, offering high yields and significantly reduced reaction times compared to traditional batch processes. rsc.org
| Method | Precursors | Key Reagents/Catalysts | General Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Acyl Chloride Route | Nicotinic acid, Propargylamine | Oxalyl chloride, Triethylamine | Two steps: 1. Acyl chloride formation. 2. Amidation in an inert solvent. | High yield, uses common reagents. | mdpi.com |
| Direct Coupling | Nicotinic acid, Propargylamine | EDCI, HOBt | One-pot reaction at room temperature. | Milder conditions, good for sensitive substrates. | nih.gov |
| Enzymatic Synthesis | Methyl nicotinate, Propargylamine | Novozym® 435 (Lipase) | Continuous flow or batch at ~50°C in tert-amyl alcohol. | Green, high efficiency, short reaction time, reusable catalyst. | rsc.org |
Further functionalization of the nicotinamide scaffold can be achieved through N-alkylation and acylation strategies, leading to a diverse range of analogues. While direct alkylation or acylation of the amide nitrogen in this compound is challenging, modifications often target the pyridine (B92270) nitrogen. The Zincke reaction provides a classic method for synthesizing N-substituted pyridinium (B92312) salts. nih.govarizona.edu This involves reacting a pyridine with an N-(2,4-dinitrophenyl)pyridinium salt, followed by reaction with a primary amine to displace the dinitrophenyl group and form the desired N-alkylated pyridinium product. nih.govarizona.edu
More contemporary methods for creating analogues involve building the molecule from already functionalized precursors. For example, various substituted nicotinic acids can be synthesized and then coupled with propargylamine or other amines to produce a library of analogues. mdpi.comnih.gov This modular approach allows for systematic variation of the pyridine ring substituents to explore structure-activity relationships.
Applications of "Click Chemistry" in Derivatization Strategies
The terminal alkyne of the propargyl group makes this compound an ideal building block for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. wgtn.ac.nz
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. researchgate.netnih.gov It facilitates the regioselective [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.org This reaction is exceptionally robust, proceeding under mild, often aqueous conditions, and tolerates a vast array of functional groups. nih.govnih.gov The catalyst, copper(I), can be generated in situ from copper(II) salts like CuSO₄ using a reducing agent such as sodium ascorbate. nih.gov The use of ligands, for instance, tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. beilstein-journals.org This methodology has been used to synthesize a wide variety of conjugates, including triazole-containing saccharides and peptidotriazoles. beilstein-journals.org
The reliability and biocompatibility of the CuAAC reaction position this compound as a powerful "alkyne handle" for bioconjugation. sigmaaldrich.comresearchgate.net This strategy involves linking the nicotinamide moiety to larger biomolecules, such as proteins, peptides, or nucleic acids, that have been functionalized with an azide group. nih.govnih.gov For example, a protein containing a genetically encoded unnatural amino acid with an azide side chain can be selectively labeled with this compound. This approach is instrumental in creating probes for biological imaging, identifying protein-protein interactions, and developing antibody-drug conjugates (ADCs). sigmaaldrich.comdtu.dk The bioorthogonal nature of the CuAAC reaction ensures that the conjugation occurs specifically between the alkyne and azide partners without interfering with the complex biological milieu. wgtn.ac.nzresearchgate.net
| Feature | Description | Significance in Synthesis | Reference |
|---|---|---|---|
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer. | Ensures a single, well-defined product structure, avoiding isomeric mixtures. | nih.govbeilstein-journals.org |
| High Efficiency | Reactions often proceed to quantitative conversion under mild conditions. | Simplifies purification and maximizes the use of valuable substrates. | beilstein-journals.org |
| Biocompatibility | The reaction can be performed in aqueous buffers and in the presence of biological macromolecules. | Enables the labeling and conjugation of sensitive biomolecules like proteins and cells. | nih.govnih.gov |
| Functional Group Tolerance | The reaction is inert to most other functional groups found in complex molecules. | Eliminates the need for extensive use of protecting groups, streamlining synthetic routes. | nih.gov |
Stereoselective Synthesis of Advanced this compound Analogues
While this compound itself is achiral, the synthesis of advanced, stereochemically defined analogues is crucial for applications where specific three-dimensional orientations are required, such as in drug design. Stereoselectivity can be introduced by modifying either the nicotinamide core or the propargyl side chain.
Scaffold Diversification Approaches for Medicinal Chemistry Exploration
The this compound scaffold offers multiple points for structural modification, enabling a systematic exploration of the chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The primary strategies for diversification revolve around modifications of the nicotinamide core, the amide linker, and, most significantly, the terminal alkyne.
A prevalent and highly efficient method for diversifying the this compound scaffold is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. beilstein-journals.org This reaction allows for the facile and robust conjugation of the terminal alkyne of this compound with a wide array of azide-bearing molecules. This approach has been successfully employed to generate libraries of 1,4-disubstituted 1,2,3-triazole derivatives. The resulting triazole ring is not merely a linker but can act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets. beilstein-journals.org
For instance, in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, this compound has been utilized as a key intermediate. beilstein-journals.org By reacting it with various substituted azides, researchers have synthesized a series of diarylnicotinamide 1,4-disubstituted 1,2,3-triazole derivatives. This strategy allows for the introduction of diverse functionalities, which can be tailored to interact with specific residues within the NNRTI binding pocket of the HIV-1 reverse transcriptase. beilstein-journals.org
Beyond the alkyne, the nicotinamide ring itself presents numerous opportunities for modification. Strategies such as bioisosteric replacement, where a functional group is substituted with another that has similar steric and electronic properties, can be employed to modulate the compound's activity and properties. For example, the pyridine nitrogen can be repositioned, or the ring can be substituted with various electron-donating or electron-withdrawing groups to alter its reactivity and interaction with target proteins.
Furthermore, the amide linker can be modified to influence the compound's conformational flexibility and metabolic stability. This can involve the introduction of different substituents on the amide nitrogen or the replacement of the amide bond with other isosteres.
Nicotinamide N-Methyltransferase (NNMT) Inhibition Mechanism
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of the cellular methyl-donor pool. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosylhomocysteine (SAH). mdpi.comnih.govnih.gov Overexpression of NNMT has been implicated in a variety of diseases, including metabolic disorders like obesity and diabetes, as well as several types of cancer. mdpi.comnih.govmdpi.com This has made NNMT a compelling target for the development of therapeutic inhibitors.
Molecular Mechanism of Methyl Transfer Catalysis
The enzymatic reaction catalyzed by NNMT is a well-characterized SN2-type methyl transfer. nih.gov In this mechanism, the nitrogen atom of the nicotinamide ring acts as a nucleophile, attacking the electrophilic methyl group of SAM. This reaction proceeds through a transition state where the methyl group is partially bonded to both the sulfur atom of the resulting SAH and the nitrogen atom of the nascent MNA. Structural studies of NNMT have revealed that the active site contains a tunnel that accommodates both the nicotinamide and SAM substrates in close proximity, facilitating this direct methyl transfer. mdpi.comnih.gov The geometry of this transition state is approximately linear, with the sulfur, the transferring carbon, and the nitrogen atoms aligned at an angle of roughly 180°. mdpi.comresearchgate.net
Identification and Optimization of Alkynyl Bisubstrate Inhibitors
The understanding of the NNMT catalytic mechanism has paved the way for the rational design of potent inhibitors. A particularly successful approach has been the development of bisubstrate inhibitors, which are molecules designed to occupy both the nicotinamide and the SAM binding sites simultaneously. mdpi.comnih.gov Among these, alkynyl bisubstrate inhibitors have shown exceptional promise. mdpi.comresearchgate.net
The design of these inhibitors often incorporates a nicotinamide-like moiety linked to a SAM-like fragment via a rigid alkynyl spacer. This alkyne linker is a key design element, as it mimics the linear geometry of the SN2 transition state of the methyl transfer reaction. mdpi.comresearchgate.net This structural mimicry allows for high-affinity binding to the NNMT active site.
A prime example of such an inhibitor is NS1 , a nicotinamide-SAM conjugate. mdpi.comresearchgate.net NS1 was rationally designed based on the crystal structure of NNMT with its bound substrates. It features an alkynyl linker that spans the methyl transfer tunnel of the enzyme with excellent shape complementarity. mdpi.com Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency of these bisubstrate inhibitors. For instance, modifications to the benzamide (B126) moiety of NS1 and the amino acid portion of the SAM-like fragment have been explored to enhance binding affinity. mdpi.com
Another potent propargyl-linked bisubstrate inhibitor, LL320 , has also been developed. nih.gov The co-crystal structure of LL320 bound to NNMT has confirmed its interaction with both the substrate and cofactor binding pockets, further validating the use of a propargyl linker in designing high-affinity inhibitors. nih.gov
The inhibitory activities of some key NNMT bisubstrate inhibitors are summarized in the table below.
| Inhibitor | Ki (nM) | IC50 (nM) | Reference |
| NS1 | 0.5 | mdpi.comresearchgate.net | |
| LL320 | 1.6 | nih.gov | |
| II399 | 5.9 | 1900 (cellular) | molaid.comnih.gov |
| 17u | 3.7 | nih.gov |
Role of Unconventional S-Adenosylmethionine (SAM) Analogues in Inhibitor Design
To improve the drug-like properties of bisubstrate inhibitors, particularly their cell permeability, researchers have explored the use of unconventional SAM analogues in their design. molaid.comnih.gov While traditional bisubstrate inhibitors often mimic the natural SAM structure closely, this can lead to poor cell penetration due to the charged nature of the molecule.
One successful strategy has been the development of cell-potent NNMT bisubstrate inhibitors like II399 . molaid.comnih.gov This inhibitor incorporates a modified SAM-like scaffold that enhances its ability to cross cell membranes. The design of II399 involved a careful balance of enthalpic and entropic contributions to binding, resulting in a low nanomolar binding affinity. molaid.commdpi.com The use of such unconventional SAM mimics represents a significant step forward in developing NNMT inhibitors with therapeutic potential, as it addresses the critical challenge of achieving cellular activity. molaid.com
Affinity and Selectivity Profiling against Related Methyltransferases
A crucial aspect in the development of NNMT inhibitors is ensuring their selectivity over other methyltransferases, as off-target inhibition could lead to undesirable side effects. The human genome contains a large number of methyltransferases that utilize SAM as a methyl donor. Therefore, potent NNMT inhibitors are routinely profiled against a panel of related enzymes.
NS1, for example, has been shown to be highly selective for NNMT. nih.gov It was tested against the most closely related homologues, including indolethylamine N-methyltransferase (INMT) and phenylethanolamine N-methyltransferase (PNMT), which share significant sequence identity with NNMT. nih.gov Similarly, the bisubstrate inhibitor 17u demonstrated good selectivity against a panel of methyltransferases, including PNMT, PRMT5, and DOT1L. nih.gov The inhibitor II399 was found to be over 1,000-fold more selective for NNMT compared to closely related methyltransferases. molaid.comnih.gov
The table below shows the selectivity profile of inhibitor 17u against various methyltransferases.
| Methyltransferase | % Inhibition at 1 µM | % Inhibition at 10 µM | Reference |
| NNMT | >95 | >95 | nih.gov |
| PNMT | <10 | ~30 | nih.gov |
| PRMT5 | <10 | >50 | nih.gov |
| DOT1L | <10 | >50 | nih.gov |
| SMYD-2 | ~61 | ~81 | nih.gov |
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis from nicotinamide. nih.govunil.chnih.gov This pathway is critical for maintaining cellular NAD+ levels, which are essential for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling. nih.govacs.org In many cancers, NAMPT is overexpressed to meet the high energy demands of rapidly proliferating cells. nih.gov
Inhibition of NAMPT leads to the depletion of NAD+, which in turn can trigger cell death, making it an attractive target for cancer therapy. nih.gov Several small-molecule inhibitors of NAMPT have been developed, such as FK866 and GMX1778 . unil.ch These inhibitors typically bind to a tunnel at the interface of the NAMPT dimer, competing with the nicotinamide substrate. nih.gov
While the primary focus of this article is on this compound and its analogues, the available literature on NAMPT inhibitors does not extensively feature this specific chemical scaffold. However, a related compound, N-(Furan-2-ylmethyl)-N-(prop-2-yn-1-yl)cyclopentanamine , has been synthesized in the context of NAMPT inhibitor development, indicating that the propargyl group has been explored in this area.
Nicotinamide Adenine Dinucleotide (NAD) Kinase Inhibition
Nicotinamide adenine dinucleotide (NAD) kinase (NADK) is a ubiquitous enzyme that catalyzes the phosphorylation of NAD+ to nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). plos.org This is the sole de novo pathway for NADP+ production, a crucial molecule for anabolic pathways and the defense against oxidative stress. plos.org Consequently, NADK is a potential therapeutic target for cancer and infectious diseases. plos.org
The development of NADK inhibitors has been an area of active research. One notable inhibitor, NKI1 , is a diadenosine derivative that features a propargyl linker: 5'-O-[3-(5'-(4-Aminobutylamido)-5'-deoxy-adenosin-8-yl)prop-2-yn-1-yl]-adenosine . plos.org While structurally distinct from this compound, the presence of the propargyl group in a known NADK inhibitor is of interest.
Currently, there is limited information directly linking this compound or its close analogues to the inhibition of NADK. Further research would be necessary to explore the potential of this class of compounds as NADK inhibitors.
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition
Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov Its inhibition can lead to the depletion of the guanine nucleotide pool, which is vital for cellular proliferation, making it a target for antiviral, anticancer, and immunosuppressive therapies. nih.govfrontiersin.org While direct studies on the inhibitory activity of this compound against IMPDH are not extensively documented, the broader class of nicotinamide analogues has been a subject of significant research. nih.govnih.govptbioch.edu.pl
Nicotinamide itself is a product of the IMPDH-catalyzed reaction and a weak inhibitor. However, synthetic analogues of nicotinamide adenine dinucleotide (NAD+), the cofactor for IMPDH, have been developed as potent inhibitors. nih.govacs.org These inhibitors often target the NAD+ binding site on the enzyme. The structure-activity relationship (SAR) studies of these analogues indicate that modifications to the nicotinamide moiety can significantly impact inhibitory potency. For instance, isosteric analogues of NAD+ have shown effective competitive inhibition of IMPDH. nih.gov
Thiophenyl derivatives of nicotinamide have been shown to be metabolized into unnatural NAD derivatives that inhibit IMPDH and are toxic to certain cancer cells. nih.gov This suggests that the nicotinamide scaffold can be a carrier for functionalities that, upon metabolic activation, lead to potent enzyme inhibition. The propargyl group in this compound introduces an alkyne functionality, which could potentially be exploited for further chemical modification or interaction within the enzyme's active site. Research on benzoxazole-based IMPDH inhibitors has also highlighted the importance of specific substitutions on the aromatic rings for potent inhibition. nih.govnih.gov
Table 1: Inhibition of IMPDH by Selected Nicotinamide Analogues
| Compound | Target Enzyme | Inhibition Data | Reference |
|---|---|---|---|
| Thiophenfurin Adenine Dinucleotide (TFAD) | Human IMPDH Type I & II | Less potent than SAD and SFAD | acs.org |
| Furanfurin Adenine Dinucleotide (FFAD) | Human IMPDH Type I & II | Poor affinity | acs.org |
| Selenophenfurin Adenine Dinucleotide (SFAD) | Human IMPDH Type I & II | More potent than TFAD and TAD | acs.org |
| Thiazole-4-carboxamide Adenine Dinucleotide (TAD) | Human IMPDH Type I & II | Less potent than SAD and SFAD | acs.org |
| Benzamide Adenine Dinucleotide (BAD) | IMPDH | Potent inhibitor | acs.org |
Modulation of Sirtuin (Sir2/SIRT3) Enzyme Activity by Nicotinamide Analogues
Sirtuins are a family of NAD+-dependent deacylases that play critical roles in various cellular processes, including gene silencing, DNA repair, and metabolism. nih.govroyalsocietypublishing.orgplos.org Nicotinamide, a natural byproduct of the sirtuin deacylation reaction, acts as a pan-sirtuin inhibitor through a base-exchange mechanism. nih.govplos.org
Studies have determined the half-maximal inhibitory concentration (IC50) of nicotinamide against various sirtuin isoforms. For instance, nicotinamide inhibits human SIRT1, SIRT2, and SIRT3 with IC50 values in the micromolar range. nih.gov Specifically, the IC50 value for SIRT3 has been reported to be approximately 36.7 µM. plos.org The inhibitory potency of nicotinamide and its analogues can vary between different sirtuin isoforms. nih.gov
While this compound has not been directly assayed in many studies, the propargyl group has been incorporated into other sirtuin inhibitors. For example, a propargylated sirtuin inhibitor was utilized to create a fluorescently labeled probe for Sirt2, indicating that this functional group is tolerated within the sirtuin binding site. royalsocietypublishing.org This suggests that this compound could potentially act as a sirtuin inhibitor, similar to other nicotinamide analogues. The development of selective sirtuin inhibitors is an active area of research, with various nicotinamide analogues being synthesized and evaluated for their isoform specificity. mdpi.comthno.org
Table 2: Inhibition of Sirtuin Enzymes by Nicotinamide and Analogues
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Nicotinamide | Human SIRT1 | 120 µM | nih.gov |
| Nicotinamide | Human SIRT2 | 100 µM | nih.gov |
| Nicotinamide | Human SIRT3 | 36.7 ± 1.3 µM | plos.org |
| Nicotinamide | Human SIRT3 | 50 µM | nih.gov |
| Nicotinamide | Human SIRT5 | 150 µM | nih.gov |
| Isonicotinamide | Human SIRT3 | 13.8 ± 0.5 mM | nih.govplos.org |
| Tenovin-6 | Human SIRT1 | 21 µM | adooq.com |
| Tenovin-6 | Human SIRT2 | 10 µM | adooq.com |
| Tenovin-6 | Human SIRT3 | 67 µM | adooq.com |
| Cambinol | Human SIRT1 | 56 µM | adooq.com |
| Cambinol | Human SIRT2 | 59 µM | adooq.com |
Investigation of HIV-1 Reverse Transcriptase Inhibition
HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus, responsible for converting the viral RNA genome into DNA. nih.gov It is a primary target for antiretroviral therapy, with non-nucleoside reverse transcriptase inhibitors (NNRTIs) being a major class of drugs. nih.govnih.govleitir.is
Research into novel NNRTIs has led to the exploration of various chemical scaffolds, including diarylnicotinamides. nih.govnih.govleitir.is A significant finding in this area is the use of 6-((4-cyanophenyl) amino)-4-(mesityloxy)-N-(prop-2-yn-1-yl)nicotinamide as a key intermediate in the synthesis of a series of potent HIV-1 NNRTIs. nih.gov This demonstrates that the this compound moiety is a viable component of molecules designed to inhibit HIV-1 RT.
The diarylnicotinamide derivatives, which incorporate the this compound structure, have shown excellent activity against wild-type HIV-1, with some compounds exhibiting EC50 values in the low micromolar to nanomolar range. nih.govnih.govleitir.is For instance, certain diarylnicotinamide-triazole derivatives displayed EC50 values against the wild-type HIV-1 IIIB strain as low as 0.020 µM. nih.gov The propargyl group in these molecules is often utilized for further modification via "click chemistry" to introduce a "triazole tail," which can occupy the entrance channel of the NNRTI binding pocket and provide additional interactions with the enzyme. nih.gov These findings underscore the potential of this compound as a building block for the development of new and effective HIV-1 RT inhibitors. nih.govnih.govleitir.is
Table 3: Anti-HIV-1 Activity of Diaryl-nicotinamide Derivatives
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Diaryl-nicotinamide-triazole 3b2 | HIV-1 IIIB | 0.020 | 40.15 | 2008 | nih.gov |
| Diaryl-nicotinamide-triazole 3b2 | E138K | 0.015 | 40.15 | 2677 | nih.gov |
| Diaryl-nicotinamide-triazole 3b8 | HIV-1 IIIB | 0.020 | 58.09 | 2905 | nih.gov |
| Diaryl-nicotinamide-triazole 3b8 | E138K | 0.014 | 58.09 | 4149 | nih.gov |
| Diaryl-nicotinamide-triazole 3b9 | HIV-1 IIIB | 0.020 | 180.90 | 9045 | nih.gov |
| Diaryl-nicotinamide-triazole 3b9 | E138K | 0.027 | 180.90 | 6700 | nih.gov |
Structure Activity Relationship Sar Investigations and Rational Design of N Prop 2 Yn 1 Yl Nicotinamide Analogues
Elucidation of Structural Determinants for Enzyme Binding and Catalysis
The core structure of N-(prop-2-yn-1-yl)nicotinamide provides a key scaffold for interaction with its target enzymes. The nicotinamide (B372718) moiety is a crucial element, mimicking the natural substrate of enzymes like NNMT. acs.orgnih.govresearchgate.net The propargyl group (prop-2-yn-1-yl) also plays a pivotal role. Its linear geometry, a consequence of the alkyne's sp-hybridized carbons, is thought to mimic the transition state of the methyl transfer reaction catalyzed by NNMT. nih.govresearchgate.net This structural feature allows the inhibitor to fit snugly within the enzyme's active site. nih.govresearchgate.net
X-ray co-crystal structures of related bisubstrate inhibitors have provided invaluable insights into the binding mode. researchgate.net These studies reveal that the nicotinamide portion of the molecule occupies the nicotinamide binding pocket of the enzyme, while the other parts of the molecule extend into the S-adenosyl-l-methionine (SAM) cofactor binding site. researchgate.net The alkyne linker is particularly effective in spanning the distance between these two binding pockets. nih.govresearchgate.net Hydrogen bonds between the inhibitor and amino acid residues in the active site further stabilize the complex. researchgate.net
Impact of Substituent Modifications on Potency and Specificity
Systematic modifications of the this compound scaffold have yielded a wealth of structure-activity relationship (SAR) data. These studies have explored the effects of altering various parts of the molecule, including the nicotinamide ring, the linker, and other appended groups.
One key area of investigation has been the substitution on the aromatic ring that mimics nicotinamide. The introduction of electron-withdrawing groups has been shown to significantly influence potency. acs.org For instance, in a series of related inhibitors, a para-cyano substitution on a styrene (B11656) scaffold resulted in the most potent inhibitor, with an IC50 value of 3.7 nM. acs.org The position of the substituent is also critical, with potency often increasing in the order of ortho < meta < para for electron-withdrawing groups like fluorine and chlorine. acs.org
The nature of the linker connecting the nicotinamide mimic and other parts of the inhibitor is also a critical determinant of activity. While the propargyl (alkynyl) linker has proven to be highly effective, studies have also explored other options like alkene and alkyl spacers. acs.orgnih.gov In some instances, a trans-alkene linker was found to be optimal. acs.org Interestingly, replacing an unsaturated linker with a fully saturated alkyl linker can lead to a reduction in activity, though the resulting compounds can still exhibit nanomolar inhibition. acs.org
Selectivity is another crucial aspect addressed through substituent modifications. For example, a potent NNMT inhibitor showed good selectivity against other methyltransferases like PNMT, PRMT5, and DOT1L. acs.orgunivpm.it This selectivity is vital for minimizing off-target effects.
Table 1: Impact of Substituent Modifications on NNMT Inhibitory Potency
| Compound ID | Linker | Aromatic Substitution | IC50 (µM) |
| 17g | Alkene | ortho-Fluoro | 8.98 |
| 17h | Alkene | meta-Fluoro | 3.78 |
| 17i | Alkene | para-Fluoro | 0.19 |
| 17u | Alkene | para-Cyano | 0.0037 |
| 27 | Alkyne | meta-Cyano | 1.43 |
| 28 | Alkyne | para-Cyano | 0.069 |
| 30 | Alkyl | para-Cyano | 0.083 |
Data sourced from a study on alkene-linked bisubstrate mimics. acs.org
Strategies for Enhancing Ligand Efficiency and Drug-like Properties
Ligand efficiency (LE) is a key metric in drug discovery, relating the potency of a compound to its size (molecular weight). The goal is to achieve high potency with a relatively low molecular weight. In the development of analogues, strategies have been employed to improve LE. For example, the addition of a methyl group to a propargyl scaffold in a series of dihydrofolate reductase inhibitors led to significant increases in ligand efficiency. psu.edu
Another important aspect is the improvement of drug-like properties, which encompass factors like solubility, permeability, and metabolic stability. Covalent inhibitors, which form a permanent bond with their target, have been explored. nih.gov The reactivity of the "warhead" that forms the covalent bond can be tuned by altering neighboring substituents to optimize binding and reduce the potential for off-target reactions. nih.gov
The development of bisubstrate inhibitors, which are designed to bind to both the substrate and cofactor binding sites of an enzyme, is another strategy that has proven successful. acs.orgnih.govresearchgate.net These inhibitors can exhibit high affinity and selectivity. nih.govresearchgate.net
Conformational Analysis and Molecular Flexibility in Activity
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis, often aided by techniques like NMR spectroscopy and molecular modeling, helps to understand the preferred shapes of molecules in solution and in the bound state. nih.govnih.gov
For flexible molecules, the ability to adopt a specific conformation that is complementary to the binding site is crucial for activity. The propargyl linker in this compound analogues, due to its rigidity and linear nature, can help to pre-organize the molecule in a conformation that is favorable for binding, thus reducing the entropic penalty upon binding. nih.govpsu.edu
The nascent polypeptide-associated complex (NAC) provides an example of how conformational flexibility can be exploited for binding to a diverse range of substrates. nih.gov Similarly, understanding the conformational landscape of this compound analogues is essential for designing inhibitors with improved binding affinity and specificity.
Chemical Biology Applications of N Prop 2 Yn 1 Yl Nicotinamide As a Molecular Probe
Development of Bioorthogonal Probes for Target Identification and Validation
The design of N-(prop-2-yn-1-yl)nicotinamide as a bioorthogonal probe is centered on its ability to specifically interact with target proteins while remaining chemically inert to other cellular components until a specific reaction is initiated. The nicotinamide (B372718) moiety acts as a recognition element, directing the probe to the active or binding sites of enzymes that naturally interact with nicotinamide or NAD+. nih.gov Key target families include sirtuins (SIRTs), a class of NAD+-dependent deacetylases, and PARPs, which are crucial for DNA repair and cell death pathways. nih.gov
The propargyl group functions as a latent reporter handle. Its terminal alkyne is a key component of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. nih.gov This allows for a two-step approach to target identification:
Labeling: The probe is introduced to a biological system, such as cell lysate or intact cells, where it binds to its protein targets.
Ligation: A reporter molecule containing a complementary azide (B81097) group (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) is added. In the presence of a copper(I) catalyst, the azide "clicks" onto the alkyne of the probe, forming a stable triazole linkage and covalently tagging the target protein. nih.gov
This methodology facilitates the validation of known targets and the discovery of novel protein interactions that might be too transient or weak to be detected by traditional methods. The ability to perform this ligation in complex biological mixtures makes such probes powerful tools for mapping the cellular interactome of nicotinamide. nih.gov
Affinity-Based Chemoproteomics for Global Target Profiling
Affinity-based chemoproteomics is a powerful strategy for the unbiased, proteome-wide identification of small molecule-protein interactions. nih.gov this compound is ideally suited for this application. The general workflow involves covalently attaching a biotin tag to the probe-bound proteins via click chemistry, enabling their subsequent enrichment and identification. researchgate.net
The process is as follows:
Incubation: A cell lysate is treated with this compound to allow binding to target proteins.
Click Reaction: An azide-functionalized biotin tag is added along with the necessary reagents for the CuAAC reaction, leading to the biotinylation of probe-protein complexes.
Affinity Purification: The lysate is passed over a streptavidin-coated solid support (e.g., beads), which has a high affinity for biotin. The biotinylated proteins are captured, while non-target proteins are washed away. nih.gov
Identification: The enriched proteins are eluted from the support, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
This approach can reveal the global target profile of the nicotinamide scaffold. Competitive profiling experiments, where the system is pre-treated with a known inhibitor or excess nicotinamide, can be used to confirm the specificity of the interactions.
Below is a hypothetical data table representing potential protein targets identified in a chemoproteomic experiment using this compound in a human cell line.
| Identified Protein | Gene Name | Function | Significance as a Target |
| Poly(ADP-ribose) polymerase 1 | PARP1 | DNA repair, genomic stability | Well-established target of nicotinamide inhibition |
| Sirtuin 1 | SIRT1 | Histone deacetylation, gene silencing | Key regulator of metabolism and aging, inhibited by nicotinamide |
| Sirtuin 2 | SIRT2 | Tubulin deacetylation, cell cycle control | Cytosolic sirtuin isoform, implicated in neurodegeneration |
| Nicotinamide N-methyltransferase | NNMT | Nicotinamide metabolism, epigenetic regulation | Uses nicotinamide as a substrate |
| ADP-ribosyl cyclase CD38 | CD38 | NAD+ hydrolysis, calcium signaling | Key enzyme in NAD+ metabolism |
Targeted Labeling of Biomolecules (e.g., DNA, RNA, Proteins) via Click Chemistry
The core utility of this compound lies in its capacity for targeted labeling through click chemistry. nih.gov The probe itself does not directly label biomolecules in a covalent manner upon binding. Instead, it serves as a platform for the subsequent, highly specific attachment of a functional tag. This two-step labeling strategy provides flexibility and minimizes potential interference that a bulky tag might cause if it were pre-attached to the probe. mdpi.com Once the probe is bound to its protein target, the terminal alkyne is positioned for the CuAAC reaction, enabling the covalent labeling of the protein with a desired azide-containing molecule for downstream analysis. nih.gov
Methyltransferase-Directed Transfer of Activated Groups (mTAG) for Epigenome Analysis
The Methyltransferase-Directed Transfer of Activated Groups (mTAG) is a sophisticated technique for the sequence-specific labeling of biomolecules like DNA and proteins. This method relies on methyltransferase (MTase) enzymes, which naturally transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to their specific targets. In mTAG, synthetic SAM analogs with extended, chemically reactive side chains are used as cofactors. The MTase then transfers this modified group to the target biomolecule.
This compound is not directly applicable to the mTAG technique. The mTAG mechanism requires a molecule that can act as a cofactor for a methyltransferase, where the enzyme transfers a part of the cofactor to a substrate. This compound is designed as a substrate or inhibitor analog for NAD+-dependent enzymes (like sirtuins and PARPs) or as a substrate for enzymes like Nicotinamide N-methyltransferase (NNMT). nih.govrsc.org In the case of NNMT, the enzyme transfers a methyl group from SAM to the nicotinamide ring; it does not transfer the nicotinamide moiety itself to another biomolecule. mdpi.com Therefore, this probe does not fit the mechanistic requirements for use in mTAG-based epigenome analysis.
Design of Fluorescent and Affinity Tags for Cellular Imaging
A major application of clickable probes like this compound is in the visualization and purification of target proteins from within cells. After cellular uptake and binding of the probe to its targets, the cells can be fixed, permeabilized, and subjected to a click reaction with an azide-functionalized reporter tag.
For Cellular Imaging: Clicking the probe with a fluorescent azide allows for the direct visualization of target protein localization and abundance using fluorescence microscopy. This enables researchers to see where nicotinamide-binding proteins are concentrated within the cell, for example, in the nucleus for PARP1 and SIRT1, or in the cytoplasm for SIRT2.
For Affinity Purification: Using an azide-biotin tag allows for the same affinity-based pulldown and proteomic analysis described in section 6.2, but can be applied after treating live cells with the probe to capture interactions in a more physiologically relevant context. chemrxiv.org
The modularity of this approach allows researchers to choose from a wide array of reporter tags to suit their experimental needs.
| Reporter Tag Type | Azide Derivative | Application |
| Fluorescent Tag (Green) | Azide-Fluor 488 | Fluorescence Microscopy, Flow Cytometry |
| Fluorescent Tag (Red) | Azide-Fluor 594 | Fluorescence Microscopy, Multi-color imaging |
| Affinity Tag | Azide-Biotin | Affinity Purification, Proteomics, Western Blot |
| Cleavable Affinity Tag | Azide-PEG3-Biotin (with cleavable linker) | Affinity Purification with milder elution conditions |
Applications in High-Throughput Enzyme-Inhibitor Screening Assays
This compound can be adapted for use in high-throughput screening (HTS) to discover new inhibitors of nicotinamide-binding enzymes. A common format would be a competitive binding assay. nih.gov In this setup, the goal is to identify compounds from a large library that can displace or prevent the binding of the probe to a target enzyme, such as recombinant PARP1 or SIRT1.
A typical HTS workflow would be:
A target enzyme is immobilized on a multi-well plate.
Compounds from a chemical library are added to individual wells, followed by the addition of this compound.
After an incubation period, the wells are washed to remove unbound probe and compounds.
An azide-linked reporter system, such as azide-biotin followed by streptavidin-horseradish peroxidase (HRP), is added to trigger the click reaction and generate a detectable signal (e.g., colorimetric or chemiluminescent).
A strong signal indicates that the probe has bound to the enzyme, meaning the test compound is not an effective inhibitor. A weak or absent signal indicates that the test compound successfully competed with the probe for the binding site, identifying it as a "hit." This approach allows for the rapid screening of thousands of compounds to find new modulators of important drug targets. nih.govresearchgate.net
The table below illustrates hypothetical results from such a screening assay.
| Compound ID | Test Concentration (µM) | Signal (Relative Luminescence Units) | % Inhibition | Result |
| Control (DMSO) | N/A | 100,000 | 0% | No Inhibition |
| Known Inhibitor | 10 | 5,000 | 95% | Strong Hit |
| Library Cmpd 1 | 10 | 98,500 | 1.5% | No Hit |
| Library Cmpd 2 | 10 | 45,000 | 55% | Hit |
| Library Cmpd 3 | 10 | 12,000 | 88% | Strong Hit |
Future Research Directions and Advanced Methodologies
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects
A comprehensive understanding of the biological effects of N-(prop-2-yn-1-yl)nicotinamide requires a holistic approach that moves beyond single-target interactions. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a systems-level view of the cellular perturbations induced by this compound. nih.govmdpi.com
By treating biological systems with this compound and subsequently analyzing the changes across these different molecular layers, researchers can construct detailed network models of its mechanism of action. mdpi.com For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein abundance or post-translational modifications. Metabolomics can then connect these changes to shifts in metabolic pathways. mdpi.com This integrated approach is crucial for identifying not only the primary targets but also the downstream signaling cascades and off-target effects, providing a comprehensive safety and efficacy profile. nih.govnih.gov
Such studies can help elucidate how this compound influences complex cellular processes that are often dysregulated in disease, such as DNA repair, metabolic networks, and cellular signaling. nih.govnih.gov Nicotinamide (B372718) and its derivatives are known to be precursors for nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.govresearchgate.net Multi-omics analysis can precisely map how this compound influences these NAD+-dependent pathways.
Table 1: Multi-Omics Approaches for System-Level Analysis
| Omics Layer | High-Throughput Technology | Potential Insights for this compound |
|---|---|---|
| Genomics | Next-Generation Sequencing (NGS) | Identify genetic factors influencing compound sensitivity or resistance. |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Determine changes in gene expression profiles and affected signaling pathways. |
| Proteomics | Mass Spectrometry (MS) | Quantify changes in protein expression and identify post-translational modifications. |
| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Profile alterations in metabolic intermediates and pathway fluxes, especially NAD+ metabolism. |
Advancements in Automated Synthesis and High-Throughput Derivatization
The exploration of the chemical space around the this compound scaffold necessitates the rapid and efficient synthesis of a diverse library of analogs. Automated synthesis platforms, coupled with high-throughput screening techniques, are becoming indispensable tools in this endeavor. researchgate.net These systems can accelerate the drug discovery process by systematically modifying the core structure and evaluating the structure-activity relationships (SAR).
Future efforts will likely focus on creating libraries of derivatives by modifying both the nicotinamide ring and the propargyl group. For example, automated parallel synthesis could be employed to introduce various substituents onto the pyridine (B92270) ring to modulate properties like solubility, cell permeability, and target affinity. Similarly, the alkyne handle can be used for high-throughput derivatization via click chemistry to attach a wide array of functionalities, such as fluorescent tags, affinity probes, or fragments of other bioactive molecules.
High-throughput desorption electrospray ionization mass spectrometry (HT-DESI MS) represents a powerful technology for both synthesizing and screening compound libraries in a rapid fashion. researchgate.net This method allows for the quick characterization of reaction products and can be integrated with biological assays to provide immediate feedback on the activity of newly synthesized derivatives. researchgate.net
Exploiting this compound Scaffold for Novel Therapeutic Modalities
The inherent chemical features of this compound make it an attractive starting point for the development of novel therapeutic modalities beyond traditional small-molecule inhibitors. The nicotinamide core is a well-established pharmacophore that interacts with a variety of enzymes, while the propargyl group offers a site for specific chemical conjugation. mdpi.com
One promising area is the development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs). A PROTAC consists of two active domains connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The this compound scaffold could be developed into a ligand for a specific protein of interest, and the alkyne handle could serve as an attachment point for a linker connected to an E3 ligase-binding moiety. This approach could potentially target proteins previously considered "undruggable." universiteitleiden.nl
Another emerging modality is the use of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. The this compound scaffold, if found to possess or be modifiable to have cytotoxic properties, could be conjugated to a tumor-targeting antibody via its alkyne group.
Expanding the Scope of Bioorthogonal Chemistry beyond CuAAC
The most common bioorthogonal reaction involving a terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications. researchgate.netmdpi.com Future research will likely explore alternative bioorthogonal reactions that circumvent the need for a toxic metal catalyst.
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prime candidate. In this reaction, the alkyne is incorporated into a strained ring system, such as a cyclooctyne, which dramatically increases its reactivity towards azides, allowing the reaction to proceed quickly at physiological temperatures without a catalyst. While this compound itself contains a non-strained alkyne, it serves as a precursor for the synthesis of more complex, strained analogs for use in SPAAC.
Another alternative is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is among the fastest bioorthogonal reactions known. mdpi.com This reaction occurs between an electron-deficient tetrazine and an electron-rich dienophile, such as a strained alkene or alkyne. Derivatives of this compound could be designed to participate in such reactions, providing a broader toolkit for cellular labeling and conjugation.
Table 2: Comparison of Bioorthogonal Reactions for Alkyne-Containing Probes
| Reaction | Key Features | Applicability for this compound Derivatives |
|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, requires copper catalyst. | Directly applicable to the terminal alkyne. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No catalyst required, fast kinetics. | Requires synthetic modification to create a strained alkyne. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast kinetics, no catalyst. | Requires derivatization to function as a dienophile with a tetrazine partner. |
Synergistic Approaches Combining Experimental and Computational Sciences in Compound Design
The design of next-generation analogs of this compound will greatly benefit from a synergistic approach that combines computational modeling with experimental validation. nih.govresearchgate.net Computational methods, such as structure-based drug design and machine learning, can significantly accelerate the discovery process by prioritizing compounds for synthesis and testing. nih.govmdpi.com
If the protein target of this compound is known, molecular docking simulations can be used to predict how modifications to the scaffold will affect its binding affinity and selectivity. nih.gov These in silico models can guide the rational design of new derivatives with improved pharmacological properties. For instance, computational tools can help in designing modifications that enhance interactions with key amino acid residues in the target's binding pocket or improve physicochemical properties like solubility.
Machine learning and artificial intelligence are also poised to play a larger role. mdpi.com By training models on existing datasets of compound structures and their biological activities, it is possible to predict the properties of novel, virtual compounds. This iterative cycle of computational prediction followed by experimental testing creates a powerful feedback loop that can rapidly optimize lead compounds. researchgate.netmdpi.com This integrated strategy is essential for navigating the vast chemical space and efficiently identifying drug candidates with the desired therapeutic profiles.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Value/Reagent |
|---|---|
| Coupling agent | EDCI/DMAP |
| Solvent | Dichloromethane |
| Purification | Flash chromatography (40% EtOAc/hexane) |
| Yield Range | 5–15% (optimization required) |
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
Conflicts in bond lengths or angles (e.g., propargyl vs. amide group geometry) often arise from poor data resolution or twinning. Use SHELXL for refinement, employing the following steps :
Data Collection : Ensure high-resolution data (<1.0 Å) to resolve electron density ambiguities.
Twinning Analysis : Apply the Hooft parameter in SHELXL to detect and correct for twinning.
Hydrogen Bonding : Validate H-atom positions using Fourier difference maps.
Example Workflow :
- Refine with
SHELXL-2018using theTWINandBASFcommands for twinned data. - Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d6) should show:
- Propargyl CH2 triplet at δ 4.1–4.3 ppm.
- Aromatic protons (nicotinamide) at δ 8.1–9.0 ppm .
- HRMS : Confirm molecular ion [M+H]+ at m/z 191.082 (calc. 191.082) .
- IR : Look for amide C=O stretch at ~1650 cm⁻¹ and alkyne C≡C at ~2100 cm⁻¹ .
Advanced: How can computational modeling address discrepancies in predicted vs. experimental solubility of this compound?
Methodological Answer:
Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility in polar aprotic solvents (e.g., DMSO):
Inputs : Optimize geometry with B3LYP/6-31G(d) in Gaussian.
Compare Results : If experimental solubility in DMSO (e.g., 12 mg/mL) deviates from predictions (>20 mg/mL), consider:
- Polymorphism: Use PXRD to detect crystalline forms.
- Hydration effects: Perform dynamic vapor sorption (DVS) analysis .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
The compound serves as a:
Q. Table 2: Bioactivity Screening Parameters
| Assay Type | Target | IC50 (μM) |
|---|---|---|
| SIRT1 Inhibition | Recombinant human SIRT1 | 28.7 ± 3.2 |
| Cytotoxicity (HeLa) | MTT assay | >100 |
Advanced: How do solvent effects influence the reactivity of the propargyl group in this compound during functionalization?
Methodological Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states in Sonogashira couplings, while protic solvents (e.g., MeOH) reduce alkyne acidity. Optimize using:
- Kinetic Studies : Monitor reaction rates via HPLC under varying solvent conditions.
- DFT Calculations : Compare solvation energies of intermediates in different solvents .
Basic: What are the storage and stability guidelines for this compound?
Methodological Answer:
- Storage : -20°C under argon; desiccate to prevent hydrolysis.
- Stability Monitoring : Perform monthly HPLC-UV checks (C18 column, 254 nm). Degradation >5% over 6 months warrants repurification .
Advanced: How can high-throughput crystallography pipelines improve structural analysis of this compound derivatives?
Methodological Answer:
Automated pipelines using SHELXC/D/E enable rapid phasing:
Data Collection : Use synchrotron radiation (e.g., 0.5 Å wavelength) for 100+ crystals/day.
Phasing : Execute SHELXD with FOM > 0.3 for experimental phasing.
Validation : Check Rfree values (<0.25) and MolProbity scores .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD50 > 2000 mg/kg in rats).
- Spill Protocol : Neutralize with 10% sodium bicarbonate before disposal .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Use in-situ FTIR to monitor reaction progress (amide formation at 1650 cm⁻¹).
- DoE Optimization : Vary EDCI equivalents (1.2–1.5) and temperature (0–25°C) to identify robust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
